

# Enavogliflozin and Metformin Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive analysis of the combination therapy of **enavogliflozin** and metformin for the treatment of type 2 diabetes mellitus (T2DM). It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative therapies, supported by experimental data and methodologies.

#### Introduction

**Enavogliflozin** is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1] Its mechanism of action is independent of insulin, focusing on the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion.[1][2] Metformin, the first-line therapy for T2DM, primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[3][4][5] The combination of these two agents offers a complementary approach to glycemic control.

## **Mechanism of Action: Signaling Pathways**

The distinct mechanisms of **enavogliflozin** and metformin are visualized below.





Click to download full resolution via product page

Enavogliflozin's Mechanism of Action





Click to download full resolution via product page

Metformin's Primary Mechanism of Action

#### **Comparative Efficacy Data**

Clinical trial data demonstrates the efficacy of **enavogliflozin** as an add-on therapy to metformin. The following tables summarize key findings from a 24-week, double-blind, randomized, phase 3 study (NCT04634500) comparing **enavogliflozin** to dapagliflozin in patients with T2DM inadequately controlled on metformin alone.[3][6][7]

Table 1: Glycemic Control



| Parameter                                                       | Enavogliflozin 0.3 mg +<br>Metformin (n=101) | Dapagliflozin 10 mg +<br>Metformin (n=99) |  |
|-----------------------------------------------------------------|----------------------------------------------|-------------------------------------------|--|
| Adjusted Mean Change in<br>HbA1c at Week 24                     | -0.80%                                       | -0.75%                                    |  |
| Patients Achieving HbA1c <7.0% at Week 24                       | 61%                                          | 62%                                       |  |
| Adjusted Mean Change in<br>Fasting Plasma Glucose at<br>Week 24 | -32.53 mg/dL                                 | -29.14 mg/dL                              |  |

Table 2: Metabolic Parameters

| Parameter                                        | Enavogliflozin 0.3 mg +<br>Metformin | Dapagliflozin 10 mg +<br>Metformin |
|--------------------------------------------------|--------------------------------------|------------------------------------|
| Change in Body Weight at<br>Week 24              | -3.77 kg                             | -3.58 kg                           |
| Change in Systolic Blood<br>Pressure at Week 24  | -5.93 mm Hg                          | -6.57 mm Hg                        |
| Change in Diastolic Blood<br>Pressure at Week 24 | -5.41 mm Hg                          | -4.26 mm Hg                        |

## **Comparative Safety and Tolerability**

Both **enavogliflozin** and dapagliflozin were found to be safe and well-tolerated when added to metformin.[3][6][7] A 52-week extension study further supported the long-term safety of **enavogliflozin**.[5]

Table 3: Adverse Events of Special Interest



| Adverse Event              | Enavogliflozin 0.3 mg +<br>Metformin       | Dapagliflozin 10 mg +<br>Metformin         |  |
|----------------------------|--------------------------------------------|--------------------------------------------|--|
| Hypoglycemia               | 0 episodes                                 | 1 episode                                  |  |
| Urinary Tract Infections   | 1 case of cystitis                         | 1 case of cystitis                         |  |
| Genital Mycotic Infections | Not specified in detail, but generally low | Not specified in detail, but generally low |  |

#### **Experimental Protocols**

The data presented is primarily from a multicenter, double-blind, randomized, phase 3 clinical trial (NCT04634500).[3][6][7][8]

#### **Study Design and Patient Population**

- Design: A 24-week, randomized, double-blind, active-controlled, parallel-group study.[8]
- Participants: 200 Korean patients with type 2 diabetes mellitus who had inadequate glycemic control (HbA1c between 7.0% and 10.5%) despite being on a stable dose of metformin (≥1000 mg/day) for at least 8 weeks.[8]
- Inclusion Criteria: Age between 19 and 80 years, BMI between 20 and 45 kg/m<sup>2</sup>.[8]
- Exclusion Criteria: History of severe heart failure, uncontrolled hypertension, or significant renal impairment (eGFR < 60 mL/min/1.73 m²).[8]</li>

#### **Treatment Regimen**

- Enavogliflozin Group: Enavogliflozin 0.3 mg once daily as an add-on to metformin.[8]
- Dapagliflozin Group: Dapagliflozin 10 mg once daily as an add-on to metformin.[8]

#### **Endpoints**

Primary Endpoint: Change in HbA1c from baseline to week 24.[3][6][7]



 Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, change in fasting plasma glucose, body weight, and blood pressure.[3][6][7]

#### **Experimental Workflow**

The following diagram illustrates the workflow of the clinical trial.



Click to download full resolution via product page

Clinical Trial Workflow

#### **Comparison with Other Combination Therapies**

While direct head-to-head trials are limited, the **enavogliflozin**-metformin combination can be compared to other common add-on therapies for metformin based on their established profiles.

Table 4: General Comparison of Metformin Add-on Therapies



| Drug Class                                 | Primary<br>Mechanism                               | Key Advantages<br>with Metformin                                   | Potential<br>Disadvantages                               |
|--------------------------------------------|----------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------|
| SGLT2 Inhibitors (e.g.,<br>Enavogliflozin) | Increase urinary glucose excretion                 | Weight loss, blood<br>pressure reduction,<br>low hypoglycemia risk | Genital mycotic infections, urinary tract infections     |
| DPP-4 Inhibitors                           | Increase incretin<br>levels                        | Well-tolerated, weight<br>neutral, low<br>hypoglycemia risk        | Modest HbA1c reduction, potential for pancreatitis       |
| GLP-1 Receptor<br>Agonists                 | Enhance glucose-<br>dependent insulin<br>secretion | Significant HbA1c and weight reduction, cardiovascular benefits    | Gastrointestinal side effects, injectable administration |
| Sulfonylureas                              | Increase insulin secretion                         | High efficacy in HbA1c reduction, oral administration              | Hypoglycemia risk,<br>weight gain                        |
| Thiazolidinediones<br>(TZDs)               | Improve insulin sensitivity                        | Durable glycemic<br>control, low<br>hypoglycemia risk              | Weight gain, fluid<br>retention, heart failure<br>risk   |

#### Conclusion

The combination of **enavogliflozin** and metformin represents a robust therapeutic strategy for the management of type 2 diabetes. This is evidenced by its complementary mechanisms of action and strong clinical data demonstrating significant improvements in glycemic control and metabolic parameters with a favorable safety profile.[3][6][7] The low risk of hypoglycemia makes this combination an attractive option for a broad range of patients.[9] Further research and long-term observational studies will continue to delineate the full potential of this combination therapy in the evolving landscape of diabetes care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is Enavogliflozin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Enavogliflozin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism Of Action Of Metformin Consensus Academic Search Engine [consensus.app]
- 5. The mechanisms of action of metformin PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of action of metformin: latest advances and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial [edmj.org]
- To cite this document: BenchChem. [Enavogliflozin and Metformin Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#enavogliflozin-combination-therapy-research-with-metformin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com